molecular formula C11H12ClNO B13758034 6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride CAS No. 49540-52-5

6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride

Cat. No.: B13758034
CAS No.: 49540-52-5
M. Wt: 209.67 g/mol
InChI Key: LMESQLGNOVFCCC-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by a fused benzofuran and pyridine ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzofuran with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride : Known for its unique fused ring structure.
  • 6-methyl-6,7,8,9-tetrahydro- 1benzofuro[3,2-c]pyridin-2-ium chloride : A methylated derivative with slightly different chemical properties .
  • 6,7,8,9-tetrahydro- 1benzofuro[3,2-c]pyridin-2-ium chloride : Another similar compound with variations in the substituents on the ring system .

Uniqueness

6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride stands out due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities .

Properties

CAS No.

49540-52-5

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride

InChI

InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h5-7H,1-4H2;1H

InChI Key

LMESQLGNOVFCCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-]

Origin of Product

United States

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